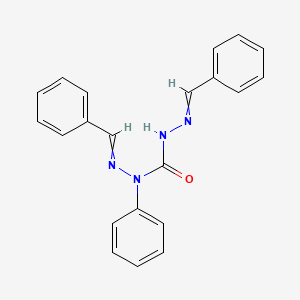![molecular formula C16H25O4P B14279413 Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate CAS No. 128894-13-3](/img/structure/B14279413.png)
Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyclopentyl and phenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable aldehyde or ketone under basic conditions. One common method is the Pudovik reaction, where diethyl phosphite reacts with an aldehyde in the presence of a base to form the desired phosphonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Brominated derivatives at the benzylic position.
Applications De Recherche Scientifique
Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antiviral properties.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl [(hydroxy)(phenyl)methyl]phosphonate: Similar structure but with methyl groups instead of ethyl groups.
Dibenzyl [(hydroxy)(phenyl)methyl]phosphonate: Contains benzyl groups instead of ethyl groups.
Uniqueness
Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate is unique due to the presence of the cyclopentyl moiety, which can influence its chemical reactivity and biological activity. The combination of the cyclopentyl and phenyl groups with the phosphonate functionality provides distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
128894-13-3 |
|---|---|
Formule moléculaire |
C16H25O4P |
Poids moléculaire |
312.34 g/mol |
Nom IUPAC |
1-[diethoxyphosphoryl(phenyl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C16H25O4P/c1-3-19-21(18,20-4-2)15(14-10-6-5-7-11-14)16(17)12-8-9-13-16/h5-7,10-11,15,17H,3-4,8-9,12-13H2,1-2H3 |
Clé InChI |
IKPRPQWENAUAQR-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C1=CC=CC=C1)C2(CCCC2)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine](/img/structure/B14279330.png)



![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)
![N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine](/img/structure/B14279365.png)

![2-[Di(benzenesulfonyl)methyl]thiophene](/img/structure/B14279383.png)






